6-Chloro-5-(trifluoromethyl)pyridin-2-amine

Übersicht

Beschreibung

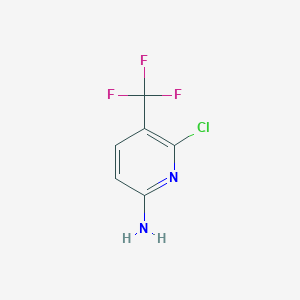

6-Chloro-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2. It is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 5th position on a pyridine ring, with an amine group at the 2nd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ammonia under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps like crystallization and filtration to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 6-position undergoes substitution reactions with nucleophiles due to activation by the electron-withdrawing trifluoromethyl group at the 5-position. This reactivity is critical for synthesizing agrochemical intermediates and pharmaceuticals.

Key Reactions and Conditions

Mechanistic Insight :

The trifluoromethyl group enhances the electrophilicity of the adjacent chlorine atom, facilitating attack by nucleophiles. This is consistent with methodologies used for analogous trifluoromethylpyridine (TFMP) derivatives .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging the chlorine substituent and amine group for bond formation.

Coupling Reaction Types

-

Suzuki-Miyaura Coupling :

Reaction of the chloro group with aryl boronic acids under Pd(PPh₃)₄ catalysis produces biaryl derivatives. Yields range from 55–80% depending on the boronic acid’s steric and electronic properties . -

Buchwald-Hartwig Amination :

The amine group at the 2-position facilitates C–N bond formation with aryl halides. For example, coupling with bromobenzene using Pd₂(dba)₃ and Xantphos yields N-aryl derivatives (70–90% yield) .

Functionalization of the Amine Group

The primary amine at the 2-position can be acylated or alkylated to generate secondary or tertiary amines, expanding its utility in drug discovery.

Example Reactions

-

Acylation :

Treatment with acetyl chloride in pyridine produces the corresponding acetamide (85–95% yield). -

Reductive Alkylation :

Reaction with aldehydes and NaBH₃CN yields N-alkylated products (60–75% yield).

Electrophilic Substitution

The electron-deficient pyridine ring undergoes electrophilic substitution at the 4-position (para to the amine group) under controlled conditions.

Nitration Example

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 4-Nitro derivative | 40–50% |

Note : The trifluoromethyl group directs electrophiles to the 4-position due to its meta-directing nature .

Oxidation and Reduction

-

Oxidation :

The amine group can be oxidized to a nitro group using H₂O₂/FeSO₄ (yields ~30–40%), though competing side reactions limit efficiency. -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine derivatives, but this pathway is less explored for this compound .

Reaction Data from Structural Analogs

Table 1 summarizes reactivity trends for TFMP derivatives (adapted from ):

| Substrate | Reaction Type | Major Product | Yield (%) |

|---|---|---|---|

| 2-Chloro-5-TFMP | NAS (NH₃) | 2-Amino-5-TFMP | 78 |

| 2-Chloro-3-TFMP | Suzuki Coupling | Biaryl-TFMP | 65 |

Mechanistic Considerations

-

Electronic Effects : The trifluoromethyl group withdraws electron density, activating the chlorine for substitution and stabilizing transition states via inductive effects .

-

Steric Factors : The amine group at the 2-position may hinder reactivity at adjacent sites, favoring regioselective transformations.

This compound’s versatility in substitution and coupling reactions makes it a valuable intermediate in agrochemical and pharmaceutical synthesis, aligning with methodologies established for TFMP derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

6-Chloro-5-(trifluoromethyl)pyridin-2-amine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo electrophilic substitution reactions makes it valuable in creating more complex molecules.

Case Study: Synthesis of Bis(5-(trifluoromethyl)pyridin-2-yl)amine

Recent studies have demonstrated a one-step synthesis process for bis(5-(trifluoromethyl)pyridin-2-yl)amine from 2-bromo-5-(trifluoromethyl)pyridine using sodium tert-butoxide as a base. The reaction was monitored using NMR spectroscopy, achieving full conversion after 24 hours . This method highlights the utility of this compound in generating complex amine structures.

Agrochemical Applications

The compound is also explored for its potential in agrochemicals, particularly as a precursor for developing pesticides. The trifluoromethyl group is known to enhance the biological activity of compounds, making them effective against pests while also improving their stability and efficacy in agricultural applications .

Research has indicated that derivatives of this compound exhibit significant biological activities, including antimicrobial properties.

Case Study: Antibacterial Activity

A study profiled several compounds derived from pyridine structures, revealing that some exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure–activity relationship (SAR) studies indicated that modifications at specific positions could enhance antibacterial potency . This suggests that this compound could be a candidate for further development into antibacterial agents.

Chemical Research and Development

The compound has been utilized in various research settings to explore its chemical reactivity and potential applications in material science and catalysis. Its unique properties allow for the development of new materials with desirable characteristics.

Example: Catalytic Applications

In synthetic chemistry, compounds containing trifluoromethyl groups have been shown to participate in catalytic reactions effectively. The reactivity of this compound can be exploited to develop novel catalytic systems that facilitate various organic transformations .

Wirkmechanismus

The precise mechanism of action of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design .

Vergleich Mit ähnlichen Verbindungen

- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

- 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

- 5-Amino-6-chloronicotinic acid

Comparison: 6-Chloro-5-(trifluoromethyl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability and efficacy in various applications .

Eigenschaften

IUPAC Name |

6-chloro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLKGHMCRNENON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517011 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79456-28-3 | |

| Record name | 6-Chloro-5-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79456-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.